

Comparative study of the pharmacokinetic properties of methyl isonipecotate-derived drugs

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Compound of Interest

Compound Name: *Methyl isonipecotate*

Cat. No.: *B140471*

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A Comparative Pharmacokinetic Profile of Methyl Isonipecotate-Derived Drugs

A deep dive into the absorption, distribution, metabolism, and excretion of key therapeutic agents.

This guide offers a comparative analysis of the pharmacokinetic properties of drugs derived from the **methyl isonipecotate** scaffold. This diverse group of compounds includes stimulants like methylphenidate and its analogs, as well as potent analgesics such as pethidine and the fentanyl series. Understanding their distinct pharmacokinetic profiles is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic efficacy and minimizing adverse effects. This report synthesizes experimental data on their absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of **methyl isonipecotate**-derived drugs exhibit significant variability, influencing their clinical applications. The following tables summarize key pharmacokinetic data for methylphenidate and its analogs, pethidine and its metabolite, and prominent fentanyl analogs in both human and rat models.

**Table 1: Pharmacokinetic Parameters of
Methylphenidate and its Analogs**

Compound	Species	Administration Route	Half-life (t ^{1/2})	Clearance (CL)	Volume of Distribution (Vd)	Bioavailability (%)	Reference(s)
Methylphenidate (MPH)	Human (Adult)	Oral	3.5 hours	10.1 L/hr/kg	-	-	[1][2]
Methylphenidate (MPH)	Human (Child)	Oral	~2.5 hours	-	-	-	[1]
Methylphenidate (MPH)	Rat	Oral	1.81 ± 0.81 h	-	-	19	[3][4]
Methylphenidate (MPH)	Monkey	Oral	-	-	-	22	[4]
d-threo-Methylphenidate (d-MPH)	Rat	i.p.	-	Higher than d-p-Br MPH	-	-	[5]
d-threo-para-Bromo-MPH (d-p-Br MPH)	Rat	i.p.	Significantly longer than d-MPH	Substantially lower than d-MPH	-	-	[5]
d-threo-para-Methoxy-MPH (d-p-OCH ₃ MPH)	Rat	i.p.	-	Higher than d-p-Br MPH	-	-	[5]

Data presented as mean \pm SD where available.

Table 2: Pharmacokinetic Parameters of Pethidine and Norpethidine

Compound	Species	Administration Route	Half-life (t _{1/2})	Clearance (CL)	Volume of Distribution (Vd)	Protein Binding (%)	Reference(s)
Pethidine	Human (Adult, post-op)	IV	3.2 \pm 1.4 h	12.0 \pm 3.1 ml/min/kg	3.2 \pm 0.8 L/kg	60-80	[6][7][8]
Pethidine	Human (Adult, pre-op)	IV	5.91 \pm 3.57 h	8.9 \pm 1.8 ml/min/kg	4.25 \pm 1.72 L/kg	-	[6]
Pethidine	Human (Child)	IV	3.0 \pm 0.5 h	10.4 \pm 1.7 ml/kg/min	2.8 \pm 0.6 L/kg	-	[9]
Pethidine	Rat	IV	64.5 min (terminal)	-	-	-	[10]
Norpethidine	Human (Adult)	(from Pethidine)	up to 20 hours	-	-	-	[7]
Norpethidine	Rat	(from Pethidine)	301 min (terminal)	-	-	-	[10]

Data presented as mean \pm SD where available.

Table 3: Pharmacokinetic Parameters of Fentanyl Analogs in Humans

Compound	Administration Route	Half-life (t _{1/2})	Clearance (CL)	Volume of Distribution (V _d)	Protein Binding (%)	References
Fentanyl	IV	Long terminal elimination	-	Large	-	[11]
Alfentanil	IV	Shortest among the three	Smaller than Fentanyl/Sufentanil	Smaller than Fentanyl/Sufentanil	92	[12][13]
Sufentanil	IV	Shorter than Fentanyl	-	-	-	[12]
Remifentanil	IV	Very short (3-10 min)	High	-	-	[14]

Experimental Protocols

The determination of the pharmacokinetic parameters presented above involves a series of standardized experimental procedures. While specific details may vary between studies, the general methodologies are outlined below.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)

- **Animal Preparation:** Male Sprague-Dawley or Wistar rats are typically used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water. Prior to drug administration, rats may be fasted overnight.
- **Drug Administration:** The drug is administered via the intended route, commonly oral (gavage) or intravenous (injection into a tail vein). For oral administration, the drug is often dissolved or suspended in a suitable vehicle like water or a saline solution.

- **Blood Sampling:** Blood samples are collected at predetermined time points after drug administration. Serial sampling is often performed via the tail vein or a cannulated carotid artery. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
- **Plasma Preparation:** The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or -80°C, until analysis.
- **Bioanalytical Method:** Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][10]
- **Pharmacokinetic Analysis:** The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONLIN, WinNonlin) to determine key parameters such as half-life ($t_{1/2}$), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[8]

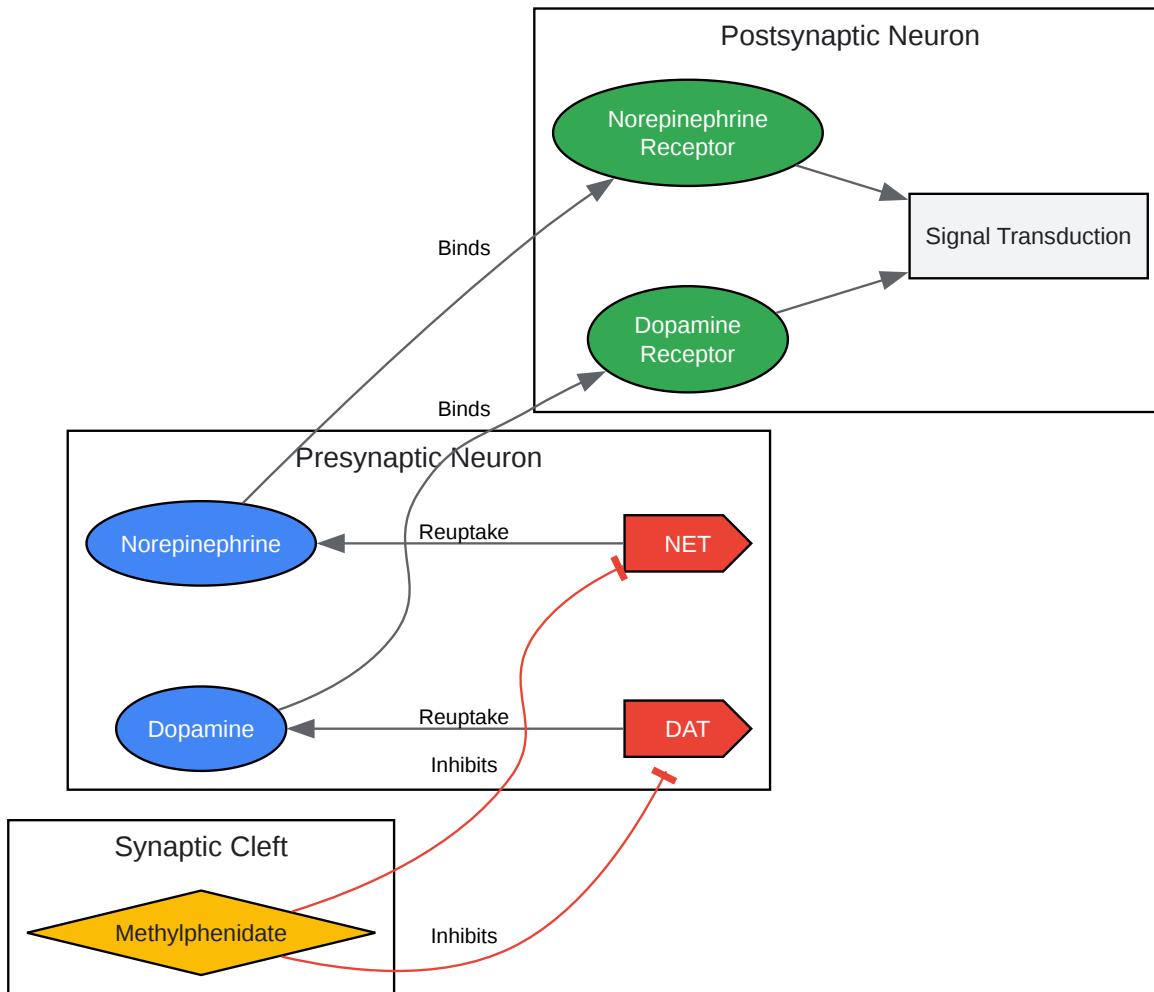
Pharmacokinetic Studies in Human Subjects

- **Study Population:** Healthy volunteers or specific patient populations are recruited based on the study's objectives. Ethical approval and informed consent are mandatory.
- **Study Design:** Studies are often designed as randomized, crossover, or parallel-group trials.
- **Drug Administration and Dosing:** The drug is administered under controlled conditions, and the dose and route are specified in the study protocol.
- **Biological Sample Collection:** Blood samples are collected at various time points. Urine and sometimes cerebrospinal fluid may also be collected to assess excretion and central nervous system penetration.[15]
- **Sample Processing and Analysis:** Similar to animal studies, blood is processed to obtain plasma or serum, which is then analyzed using validated bioanalytical methods.
- **Data Analysis:** Pharmacokinetic parameters are calculated from the concentration-time data. Population pharmacokinetic modeling may be employed to identify sources of variability in drug response.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of **methyl isonipecotate**-derived drugs are mediated through their interaction with specific signaling pathways.

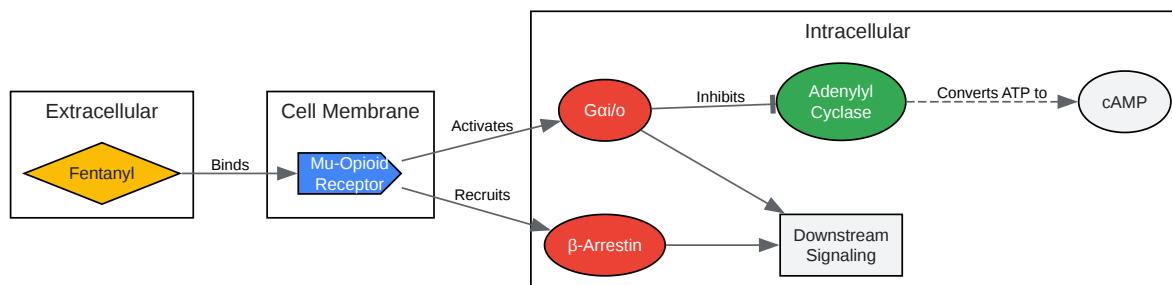


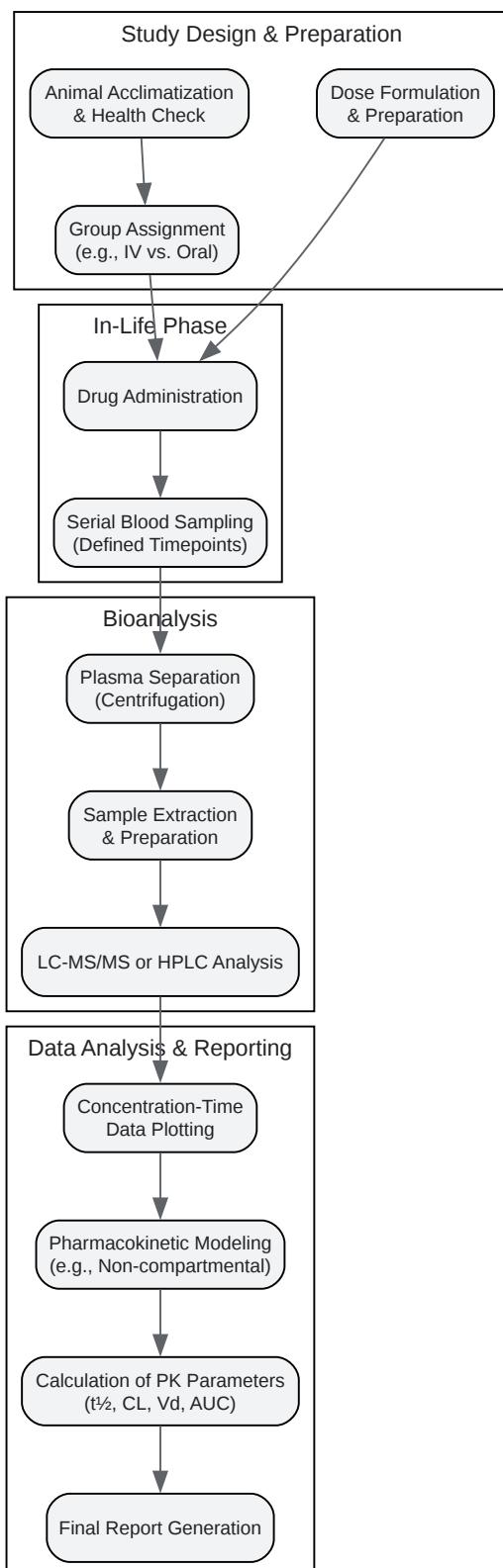
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Caption: Methylphenidate's mechanism of action.

Methylphenidate primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).^{[16][17][18]} This inhibition of reuptake leads to an increase in

the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[19][20]





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